molecular formula C13H29O5PSi B14420923 CID 78067609

CID 78067609

Cat. No.: B14420923
M. Wt: 324.42 g/mol
InChI Key: KSSMLKKYPSHAON-UHFFFAOYSA-N
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Description

Based on contextual clues, it is likely an organic compound analyzed via techniques such as gas chromatography-mass spectrometry (GC-MS) and collision-induced dissociation (CID) mass spectrometry, as referenced in Figure 1 of . This figure highlights its chromatographic profile and fragmentation pattern, suggesting it is a mid-polarity compound with a molecular weight inferred from its mass spectrum.

Properties

Molecular Formula

C13H29O5PSi

Molecular Weight

324.42 g/mol

InChI

InChI=1S/C13H29O5PSi/c1-7-15-13(16-8-2)20-10-9-19(14,17-11(3)4)18-12(5)6/h11-13H,7-10H2,1-6H3

InChI Key

KSSMLKKYPSHAON-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)[Si]CCP(=O)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

The preparation of CID 78067609 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, laboratory synthesis typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reaction conditions, including temperature, pressure, and solvents, are optimized to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

CID 78067609 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78067609 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: this compound is utilized in industrial processes, including the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78067609 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of CID 78067609 and Analogous Compounds

Property This compound Betulin (CID 72326) Oscillatoxin D (CID 101283546) Ginkgolic Acid 17:1 (CID 5469634)
Molecular Formula Not explicitly provided C₃₀H₅₀O₂ C₃₂H₄₈O₈ C₂₂H₃₄O₃
Molecular Weight Inferred from MS (≥400 Da) 442.7 g/mol 584.7 g/mol 346.5 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) 8.3 (highly lipophilic) 4.1 (moderate) 6.2 (lipophilic)
Key Functional Groups Likely hydroxyl/carboxyl Triterpenoid backbone Macrocyclic lactone Alkylphenol
Biological Activity Undocumented Antiviral, anti-inflammatory Cytotoxic (marine toxin) Antibacterial, enzyme inhibition
Analytical Methods GC-MS, CID-MS () NMR, LC-MS LC-HRMS HPLC-UV
Applications Metabolite identification Drug discovery Toxin research Enzyme inhibition studies

Structural and Functional Insights

  • Betulin (CID 72326): A triterpenoid with a rigid pentacyclic structure, betulin exhibits higher lipophilicity (LogP 8.3) compared to this compound, making it more suitable for lipid-based drug formulations. Its antiviral properties contrast with this compound’s underexplored bioactivity .
  • Ginkgolic Acid 17:1 (CID 5469634): An alkylphenol with notable enzyme inhibitory effects, its smaller molecular weight and simpler structure highlight how structural complexity in this compound may influence solubility and target selectivity .

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